8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and a purine core. This compound is part of the imidazo[2,1-f]purine class, which is notable for its diverse biological activities and potential applications in medicinal chemistry.
Source: The compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical development. It is often utilized in research settings for its potential therapeutic properties.
Classification: This compound falls under the category of heterocyclic compounds, specifically purines. Its structure includes imidazole and purine moieties, which are significant in biological systems, particularly in nucleic acid chemistry.
The synthesis of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process can be broken down into several key stages:
Industrial production may utilize optimized reaction conditions and automated systems to enhance efficiency and scalability .
The molecular structure of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be described with the following data:
Property | Data |
---|---|
Molecular Formula | C_{23}H_{24}N_{4}O_{2} |
Molecular Weight | 396.46 g/mol |
IUPAC Name | 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
InChI Key | ZNMGHUHKTBSZKG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(=O)C1=C(N=N)C(=N)N(C=O)C=C(C)C=C(C)C=C(C)C |
The structure features a fused imidazole ring system with multiple methyl groups and a ketone substituent that contributes to its chemical reactivity .
8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential for further modifications .
The mechanism of action for 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily linked to its interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
The compound may act as an inhibitor or modulator of specific enzymes due to its structural resemblance to natural substrates or inhibitors within these pathways. Detailed studies are required to elucidate the precise mechanisms at play .
The physical and chemical properties of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
These properties are crucial for determining the compound's behavior in various chemical environments and its suitability for different applications .
The applications of 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione span several scientific fields:
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: